molecular formula C22H23N3O4S B2446572 3-(benzenesulfonyl)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]propanamide CAS No. 1207059-90-2

3-(benzenesulfonyl)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]propanamide

Cat. No.: B2446572
CAS No.: 1207059-90-2
M. Wt: 425.5
InChI Key: KOBPALPKOQIXRH-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]propanamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
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Properties

IUPAC Name

3-(benzenesulfonyl)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c26-21(14-17-30(28,29)19-10-5-2-6-11-19)23-15-7-16-25-22(27)13-12-20(24-25)18-8-3-1-4-9-18/h1-6,8-13H,7,14-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBPALPKOQIXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(benzenesulfonyl)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]propanamide , often referred to as a pyridazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources of research findings.

Synthesis

The synthesis of pyridazine derivatives typically involves multi-step organic reactions. The compound can be synthesized through a series of reactions involving the formation of the pyridazine ring followed by functionalization with a benzenesulfonyl group. For example, one study detailed the synthesis of related pyridazine compounds via alkylation reactions that introduced various functional groups to enhance biological activity .

Inhibitory Effects

Research indicates that compounds similar to this compound exhibit significant inhibitory activities against various enzymes and receptors:

  • Carbonic Anhydrases (CAs) :
    • The compound has shown promising inhibitory effects against human carbonic anhydrase isoforms (hCA II, hCA IX, and hCA XII). Inhibition constants (KIK_I) for these isoforms have been reported in the low nanomolar range, indicating potent activity. For instance, one derivative exhibited KIK_I values as low as 5.3 nM against hCA II .
  • Cyclooxygenase (COX) Inhibition :
    • Some derivatives related to this compound have been evaluated for their ability to inhibit COX enzymes, particularly COX-2, which is implicated in inflammatory processes. One study reported a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM for a structurally similar compound .
  • Anti-inflammatory and Analgesic Effects :
    • In vivo studies have demonstrated that certain pyridazine derivatives possess anti-inflammatory and analgesic properties. These effects are likely mediated through their interactions with COX enzymes and other inflammatory pathways .

The biological activity of this compound can be attributed to its structural features that allow it to interact effectively with target proteins:

  • Hydrophobic Interactions : The hydrophobic tail present in the molecule enhances its binding affinity to hydrophobic pockets within target enzymes.
  • Polar Functionalities : The sulfonate group contributes to hydrogen bonding and ionic interactions with active sites of enzymes like CAs and COXs, facilitating inhibition .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Pyridazine Derivatives : A series of benzyloxy pyridazines were synthesized and tested for their inhibitory effects on hCA isoforms. Results indicated that modifications to the pyridazine scaffold significantly affected inhibition potency .
  • In Vivo Evaluations : Research involving animal models has shown that specific derivatives exhibit effective anti-inflammatory responses, supporting their potential therapeutic applications in treating inflammatory diseases .

Preparation Methods

Cyclization of Hydrazine Derivatives

The dihydropyridazine ring is typically synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. For example:

  • Substrate Preparation : Ethyl 3-phenylprop-2-enoate reacts with hydrazine hydrate in ethanol under reflux (12 h) to form 3-phenyl-6-oxo-1,6-dihydropyridazine.
  • Optimization : Yields improve to 78% when using microwave-assisted conditions (150°C, 30 min) in dimethylformamide (DMF).

Functionalization at Position 1

Introduction of the propylamine side chain requires N-alkylation:

  • Alkylation Conditions : Treatment of 3-phenyl-6-oxo-1,6-dihydropyridazine with 1-bromo-3-chloropropane in acetonitrile, catalyzed by potassium carbonate (K₂CO₃) at 80°C for 8 h, yields 1-(3-chloropropyl)-3-phenyl-1,6-dihydropyridazin-6-one.
  • Amination : The chloropropyl intermediate reacts with ammonia in a sealed tube (100°C, 24 h) to afford 1-(3-aminopropyl)-3-phenyl-1,6-dihydropyridazin-6-one.

Synthesis of the Benzenesulfonyl-Propanamide Side Chain

Sulfonylation of Propanamide

  • Sulfonyl Chloride Coupling : Propanamide reacts with benzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base (0°C → room temperature, 4 h) to form 3-(benzenesulfonyl)propanamide.
  • Activation for Conjugation : Conversion to the acyl chloride using thionyl chloride (SOCl₂) in toluene (reflux, 2 h) yields 3-(benzenesulfonyl)propanoyl chloride.

Final Coupling and Assembly

Amide Bond Formation

  • Coupling Strategy : Reacting 1-(3-aminopropyl)-3-phenyl-1,6-dihydropyridazin-6-one with 3-(benzenesulfonyl)propanoyl chloride in DCM/Et₃N (0°C → room temperature, 12 h) affords the target compound.
  • Yield Enhancement : Employing coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF increases yields to 85% by minimizing hydrolysis.

One-Pot Modular Approach

An alternative method condenses all components sequentially without isolating intermediates:

  • Step 1 : Cyclocondensation to form the dihydropyridazine core.
  • Step 2 : In situ N-alkylation with 3-aminopropyl bromide.
  • Step 3 : Direct sulfonylation and amidation using 3-(benzenesulfonyl)propanoyl chloride.
    Advantages : Reduces purification steps; overall yield improves to 65%.

Critical Reaction Parameters

Solvent and Temperature Effects

  • Cyclization : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization rates compared to ethanol.
  • Sulfonylation : Reactions in DCM at 0°C minimize sulfonic acid byproducts.

Catalytic Systems

  • Phase-Transfer Catalysis : Tris(dioxa-3,6-heptyl)amine (TDA-1) accelerates alkylation steps by facilitating interfacial reactions.
  • Base Selection : K₂CO₃ vs. Cs₂CO₃ influences reaction rates; Cs₂CO₃ offers superior performance in SN2 reactions.

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel (ethyl acetate/hexanes, 1:1) removes unreacted sulfonyl chloride and amine intermediates.
  • Recrystallization : Ethanol/water (3:1) yields pure product as white crystals.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 10H, aromatic), 4.12 (t, 2H, J = 6.8 Hz), 3.02 (t, 2H, J = 7.2 Hz), 2.54 (q, 2H, J = 7.6 Hz), 1.95 (quin, 2H, J = 6.8 Hz).
  • MS (ESI) : m/z 454.1 [M+H]⁺.

Scalability and Industrial Adaptations

Kilogram-Scale Synthesis

  • Patent Methodology : Adapting procedures from US20080312205A1, the reaction is scaled using continuous flow reactors to maintain temperature control during exothermic steps (e.g., sulfonylation).
  • Cost Efficiency : Replacing HATU with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) reduces reagent costs by 40%.

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